molecular formula C20H23NO5 B15293268 rac-Ketoprofen Tris Base Amide

rac-Ketoprofen Tris Base Amide

Cat. No.: B15293268
M. Wt: 357.4 g/mol
InChI Key: XLVOGCLORTXKJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

rac-Ketoprofen Tris Base Amide can be synthesized from rac-Ketoprofen through a series of chemical reactions. The synthetic route typically involves the reaction of rac-Ketoprofen with tris(hydroxymethyl)aminomethane (Tris) under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

rac-Ketoprofen Tris Base Amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

rac-Ketoprofen Tris Base Amide is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of rac-Ketoprofen Tris Base Amide involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain. By inhibiting these enzymes, the compound reduces inflammation and provides analgesic effects .

Comparison with Similar Compounds

rac-Ketoprofen Tris Base Amide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

2-(3-benzoylphenyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide

InChI

InChI=1S/C20H23NO5/c1-14(19(26)21-20(11-22,12-23)13-24)16-8-5-9-17(10-16)18(25)15-6-3-2-4-7-15/h2-10,14,22-24H,11-13H2,1H3,(H,21,26)

InChI Key

XLVOGCLORTXKJL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC(CO)(CO)CO

Origin of Product

United States

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